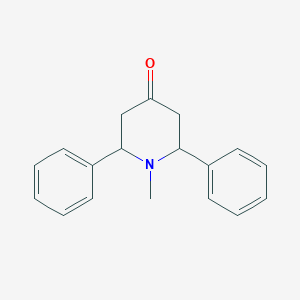

1-Methyl-2,6-diphenylpiperidin-4-one

Description

Structure

3D Structure

Propriétés

Numéro CAS |

39653-65-1 |

|---|---|

Formule moléculaire |

C18H19NO |

Poids moléculaire |

265.3 g/mol |

Nom IUPAC |

1-methyl-2,6-diphenylpiperidin-4-one |

InChI |

InChI=1S/C18H19NO/c1-19-17(14-8-4-2-5-9-14)12-16(20)13-18(19)15-10-6-3-7-11-15/h2-11,17-18H,12-13H2,1H3 |

Clé InChI |

UICNNPDZLGFJRO-UHFFFAOYSA-N |

SMILES |

CN1C(CC(=O)CC1C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

CN1C(CC(=O)CC1C2=CC=CC=C2)C3=CC=CC=C3 |

Autres numéros CAS |

39653-65-1 |

Origine du produit |

United States |

Chemical Reactivity and Derivatization of 1 Methyl 2,6 Diphenylpiperidin 4 One

Oxime Formation and Modifications

The carbonyl group of 1-Methyl-2,6-diphenylpiperidin-4-one is a key site for chemical modification, readily undergoing condensation reactions to form oximes, which can be further derivatized.

Condensation with Hydroxylamine (B1172632) Hydrochloride

The conversion of the ketone to its corresponding oxime is a fundamental derivatization for piperidin-4-ones. The reaction is typically achieved by refluxing the parent ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297), in an ethanol (B145695) solvent. nih.govnih.govresearchgate.net This standard oximation procedure provides the foundational this compound oxime, a crucial intermediate for further synthesis. researchgate.net The general method involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N-OH group. chembk.comevitachem.com The purity and structure of the resulting oxime can be confirmed using various physico-chemical and spectroscopic methods. researchgate.netresearchgate.net

Synthesis of O-Substituted Oxime Derivatives (e.g., O-(phenoxycarbonyl)oximes, O-nicotinoyl oximes)

The oxime derivative of the piperidone serves as a precursor for a variety of O-substituted derivatives. These modifications can introduce diverse functionalities to the core structure.

O-(phenoxycarbonyl)oximes: The synthesis of compounds like (E)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one O-(phenoxycarbonyl)oxime has been reported. nih.gov In a typical procedure, the parent oxime is treated with phenyl chloroformate in a dry aprotic solvent like tetrahydrofuran (B95107) (THF). nih.gov A base, such as potassium carbonate, and a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide, are used to facilitate the reaction. nih.gov The reaction progress is monitored by thin-layer chromatography, and the final product is purified using column chromatography, yielding a crystalline solid. nih.gov

O-nicotinoyl oximes: Similarly, O-nicotinoyl oximes can be synthesized. For instance, (E)-3-Isopropyl-1-methyl-2,6-diphenylpiperidin-4-one O-nicotinoyl oxime was prepared by reacting the corresponding oxime with 3-methylbenzoic acid in dry pyridine, followed by the dropwise addition of phosphorus oxychloride. nih.gov The reaction is stirred at ambient temperature and, upon completion, the product is precipitated by adding a saturated sodium bicarbonate solution, which is then filtered and recrystallized from ethanol. nih.gov

Table 1: Synthesis of O-Substituted Oxime Derivatives

| Derivative Type | Reagents | Solvent | Key Conditions | Product Example |

|---|---|---|---|---|

| O-(phenoxycarbonyl)oxime | Phenyl chloroformate, Potassium carbonate, Tetrabutylammonium bromide | Tetrahydrofuran (THF) | Stirred at ambient temperature | (E)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one O-(phenoxycarbonyl)oxime nih.gov |

| O-nicotinoyl oxime | 3-Methylbenzoic acid, Phosphorus oxychloride | Pyridine | Stirred at ambient temperature | (E)-3-Isopropyl-1-methyl-2,6-diphenylpiperidin-4-one O-nicotinoyl oxime nih.gov |

Oxidative Deoximation Reactions

The regeneration of the carbonyl compound from its oxime derivative is a significant transformation in synthetic chemistry. asianpubs.org The kinetics of oxidative deoximation for N-methyl-2,6-diphenyl piperidin-4-one oxime and its 3-alkyl substituted derivatives have been studied using acid dichromate in an aqueous acetic acid medium. asianpubs.org This reaction allows for the conversion of the oxime back to the parent ketone. The study found that the oxidation is first-order with respect to both the oxidant and the substrate. asianpubs.org Based on the kinetic results, a suitable mechanism for the reaction has been proposed. The investigation also determined a reactivity sequence among the derivatives studied, which was found to be: 1,3,5-trimethyl PPO > 1-methyl PPO > 1,3-dimethyl PPO > 1-methyl-3-ethyl PPO > 1-methyl-3-isopropyl PPO. researchgate.net

Thiosemicarbazone and Subsequent Heterocyclic Ring Formation

The reaction with thiosemicarbazide (B42300) introduces a sulfur-containing moiety, opening pathways to new heterocyclic systems through subsequent cyclization reactions.

Reaction with Thiosemicarbazide

Thiosemicarbazone derivatives of piperidin-4-ones are synthesized by condensing the ketone with thiosemicarbazide. biomedpharmajournal.org The reaction is typically carried out by refluxing the piperidone and thiosemicarbazide in a solvent like methanol, often with a catalytic amount of a strong acid such as concentrated HCl. biomedpharmajournal.org After refluxing for several hours, the reaction mixture is cooled, and the solid product is filtered and recrystallized to yield the pure thiosemicarbazone. biomedpharmajournal.org These derivatives, such as 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-thiosemicarbazone, have been characterized by their physical properties and spectroscopic data. biomedpharmajournal.org

Cycloaddition Reactions (e.g., Formation of Thiazine (B8601807) Rings with Acetylene (B1199291) Diesters)

While specific studies on the cycloaddition of this compound thiosemicarbazone are not detailed in the provided search results, the general reactivity of thiosemicarbazides with acetylene esters demonstrates a pathway to thiazine rings. Research on the reaction of 1-acylthiosemicarbazides with methyl 3-phenylprop-2-ynoate, an analogue of acetylene diesters, shows that it provides a one-step procedure for synthesizing 2-substituted 5-phenyl-7H- nih.govnih.govasianpubs.orgtriazolo[5,1-b] nih.govnih.govthiazin-7-ones. researchgate.net This type of condensation reaction between a thiosemicarbazide derivative and an activated acetylene compound is a known method for forming six-membered thiazine heterocyclic systems. researchgate.net The reaction proceeds through the nucleophilic character of the sulfur atom in the thiosemicarbazide attacking the electrophilic alkyne, followed by intramolecular cyclization and dehydration to form the stable heterocyclic ring.

Synthesis of Hydrazinyl Thiazole (B1198619) Derivatives

The synthesis of hydrazinyl thiazole derivatives from this compound is a multi-step process that hinges on the initial formation of a thiosemicarbazone intermediate. This intermediate subsequently undergoes cyclization to yield the desired thiazole ring system. This synthetic strategy is a well-established method for the preparation of highly functionalized heterocyclic compounds. who.int

The first step involves the condensation reaction between this compound and thiosemicarbazide. The carbonyl group at the C-4 position of the piperidinone ring reacts with the primary amine of thiosemicarbazide to form a thiosemicarbazone, specifically (Z)-2-(1-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazine-1-carbothioamide. This reaction is typically carried out in a suitable solvent such as ethanol, often with a trace amount of acid catalyst to facilitate the reaction. biomedpharmajournal.org

The resulting thiosemicarbazone is a key intermediate which is then cyclized to form the thiazole ring. nih.gov This is achieved by reacting the thiosemicarbazone with an α-halocarbonyl compound, such as a substituted phenacyl halide (e.g., 2-bromoacetophenone (B140003) derivatives). who.int The reaction proceeds via the Hantzsch thiazole synthesis mechanism, where the sulfur atom of the thiosemicarbazone attacks the electrophilic carbon of the α-halocarbonyl compound, followed by intramolecular condensation and dehydration to form the thiazole ring.

This synthetic route allows for the introduction of various substituents onto the thiazole ring, depending on the choice of the α-halocarbonyl reagent. For instance, using different substituted phenacyl halides can lead to a library of hydrazinyl thiazole derivatives with diverse electronic and steric properties. who.int

Table 1: Synthesis of Hydrazinyl Thiazole Derivatives

| Step | Starting Material | Reagents | Product | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| 1 | This compound | Thiosemicarbazide, catalytic acid | (Z)-2-(1-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazine-1-carbothioamide | Ethanol, reflux | biomedpharmajournal.org |

Introduction of Halogen Substituents

The introduction of halogen atoms, particularly chlorine, into the this compound framework can significantly influence its chemical properties. Halogenation can occur at various positions on the piperidine (B6355638) ring or the pendant phenyl groups, leading to a range of chloro-substituted derivatives.

Synthesis of Chloro-Substituted 1-Methyl-2,6-diphenylpiperidin-4-ones

A notable example of chlorination involves the synthesis of 3-chloro-substituted piperidin-4-ones. While not a direct chlorination of this compound itself, the synthesis of analogous 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones provides a clear pathway for introducing a chlorine atom at the C-3 position of the piperidine ring. chemrevlett.com This is typically achieved through a one-pot Mannich-type condensation reaction.

The synthesis involves the reaction of an appropriate aldehyde (e.g., benzaldehyde), a ketone bearing a chlorine atom at the α-position (e.g., 3-chloro-2-butanone), and an ammonia (B1221849) source like ammonium (B1175870) acetate in an alcoholic solvent. chemrevlett.com The resulting 3-chloro-3-methyl-2,6-diarylpiperidin-4-one can then be N-methylated in a subsequent step to yield the corresponding 1-methyl derivative.

Another documented chloro-substituted derivative is N-chloro-3-methyl-2,6-diphenylpiperidin-4-one (NCP). researchgate.net This compound features a chlorine atom attached to the nitrogen of the piperidine ring. Such N-chloro compounds are typically synthesized by treating the corresponding secondary amine (piperidine derivative) with a chlorinating agent like N-chlorosuccinimide (NCS) or calcium hypochlorite.

Table 2: Synthesis of Chloro-Substituted Piperidin-4-one Derivatives

| Derivative Type | Synthetic Method | Key Reagents | Product Description | Reference |

|---|---|---|---|---|

| 3-Chloro-3-methyl | Mannich-type condensation followed by N-methylation | Benzaldehyde, 3-chloro-2-butanone, ammonium acetate, methyl iodide | Chlorine and methyl group at the C-3 position | chemrevlett.com |

Spectroscopic Characterization and Structural Elucidation of 1 Methyl 2,6 Diphenylpiperidin 4 One

Vibrational Spectroscopy

The FT-IR spectrum of 1-methyl-2,6-diphenylpiperidin-4-one exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The spectrum is typically recorded in the solid phase, often using a KBr pellet.

A prominent feature in the FT-IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the piperidone ring. This band is typically observed in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the conformation of the ring and the electronic effects of the substituents.

The spectrum also displays multiple bands corresponding to the C-H stretching vibrations. The aromatic C-H stretching vibrations of the two phenyl rings are generally found above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine (B6355638) ring and the N-methyl group appear just below 3000 cm⁻¹.

Other significant vibrations include the C-N stretching of the tertiary amine, which is typically observed in the 1100-1200 cm⁻¹ region, and the C-C stretching vibrations of the phenyl rings, which give rise to characteristic bands in the 1450-1600 cm⁻¹ range. The out-of-plane C-H bending vibrations of the phenyl rings are also identifiable in the lower frequency region of the spectrum.

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060 | Medium | Aromatic C-H Stretching |

| ~2950 | Medium | Aliphatic C-H Stretching (CH₂) |

| ~2810 | Medium | Aliphatic C-H Stretching (N-CH₃) |

| ~1715 | Strong | C=O Stretching |

| ~1600, ~1495, ~1450 | Medium to Strong | Aromatic C=C Stretching |

| ~1180 | Medium | C-N Stretching |

| ~760, ~700 | Strong | C-H Out-of-plane Bending (Monosubstituted Benzene) |

The FT-Raman spectrum provides complementary information to the FT-IR spectrum. Due to the different selection rules, vibrations that are weak in the FT-IR spectrum may appear strong in the FT-Raman spectrum, and vice versa.

In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings are often prominent. The C=C stretching vibrations of the phenyl rings are typically observed as strong bands. The carbonyl (C=O) stretching vibration, while strong in the FT-IR, may appear with weaker intensity in the FT-Raman spectrum.

The aliphatic C-H stretching and bending vibrations are also observable, as are the vibrations associated with the piperidine ring skeleton. The FT-Raman technique is particularly useful for observing vibrations of the carbon backbone and symmetric functional groups.

Table 2: FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3055 | Strong | Aromatic C-H Stretching |

| ~2945 | Medium | Aliphatic C-H Stretching (CH₂) |

| ~1605 | Strong | Aromatic C=C Stretching |

| ~1030 | Medium | Aromatic In-plane C-H Bending |

| ~1000 | Strong | Phenyl Ring Breathing Mode |

| ~620 | Medium | Phenyl Ring Deformation |

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to support the experimental assignments of vibrational frequencies. researchgate.net By calculating the vibrational modes of a proposed structure, a theoretical spectrum can be generated and compared with the experimental FT-IR and FT-Raman spectra. A good correlation between the experimental and calculated spectra provides strong evidence for the proposed molecular structure and conformation.

For this compound, the chair conformation of the piperidine ring with the two phenyl groups in equatorial positions is generally considered to be the most stable arrangement to minimize steric hindrance.

Electronic Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions of the phenyl and carbonyl chromophores.

The phenyl groups give rise to strong absorption bands in the ultraviolet region. These are due to π → π* transitions. Typically, two main absorption bands are observed for the benzene (B151609) ring: a strong band around 200-210 nm (the E2-band) and a weaker, fine-structured band around 250-270 nm (the B-band).

The carbonyl group also exhibits electronic transitions. The n → π* transition of the C=O group is symmetry-forbidden and therefore results in a weak absorption band at longer wavelengths, typically in the range of 270-300 nm. This band is often observed as a shoulder on the more intense π → π* absorption bands of the phenyl rings. The more intense π → π* transition of the carbonyl group occurs at shorter wavelengths, often overlapping with the phenyl absorptions.

Table 3: UV-Vis Spectral Data for this compound

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition | Chromophore |

| ~260 | Low | π → π | Phenyl |

| ~280 | Very Low | n → π | Carbonyl |

| ~205 | High | π → π* | Phenyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring protons. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the region of 7.2-7.5 ppm. The protons on the piperidine ring and the N-methyl group resonate in the upfield region of the spectrum.

The protons at C2 and C6, being adjacent to the phenyl groups and the nitrogen atom, are expected to be deshielded and appear at a lower field compared to the other piperidine protons. The protons at C3 and C5 would likely appear as multiplets due to coupling with their neighbors. The N-methyl group is expected to give a sharp singlet.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon (C4) is highly deshielded and appears at a characteristic downfield shift, typically around 208-210 ppm. The aromatic carbons of the phenyl rings resonate in the 125-145 ppm region. The carbons of the piperidine ring and the N-methyl group appear in the upfield region. The chemical shifts of the C2, C6, C3, and C5 carbons can provide further insight into the conformation of the piperidine ring.

Table 4: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | m | 10H | Aromatic protons (2 x C₆H₅) |

| ~3.6 | m | 2H | H-2, H-6 |

| ~2.8 - 2.6 | m | 4H | H-3, H-5 |

| ~2.4 | s | 3H | N-CH₃ |

Table 5: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~209 | C=O (C-4) |

| ~142 | Aromatic C (ipso) |

| ~129 | Aromatic C (ortho) |

| ~128 | Aromatic C (meta) |

| ~127 | Aromatic C (para) |

| ~65 | C-2, C-6 |

| ~50 | C-3, C-5 |

| ~40 | N-CH₃ |

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by measuring the magnetic properties of hydrogen nuclei. For this compound, the ¹H NMR spectrum provides characteristic signals corresponding to the different types of protons present in the molecule.

The analysis of the ¹H NMR spectrum of cis-1-Methyl-2,6-diphenyl-4-piperidone reveals distinct chemical shifts for the protons in the piperidine ring, the N-methyl group, and the two phenyl substituents. The data, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), shows the following characteristic peaks. The protons of the two phenyl groups typically appear as a complex multiplet in the aromatic region of the spectrum. The protons on the piperidine ring and the N-methyl group show signals at lower chemical shifts (upfield). The exact chemical shifts and coupling constants provide information about the stereochemistry of the molecule, particularly the cis or trans relationship of the phenyl groups.

Based on available spectral data for the cis-isomer, the following chemical shifts are observed:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.20 - 7.50 | Multiplet |

| H-2, H-6 | ~ 3.55 | Doublet of Doublets |

| H-3, H-5 (axial) | ~ 2.85 | Multiplet |

| H-3, H-5 (equatorial) | ~ 2.60 | Multiplet |

| N-CH₃ | ~ 2.40 | Singlet |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.

The spectrum for the cis-isomer displays a signal for the carbonyl carbon (C=O) at a characteristic downfield chemical shift. The carbons of the two equivalent phenyl groups show a set of signals in the aromatic region. The carbons of the piperidine ring and the N-methyl group appear at upfield chemical shifts.

The following table summarizes the approximate chemical shifts observed for the carbon atoms in cis-1-Methyl-2,6-diphenylpiperidin-4-one:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C-4) | ~ 208 |

| Aromatic C (ipso) | ~ 142 |

| Aromatic C | ~ 128.5, 127.5, 127.0 |

| C-2, C-6 | ~ 65 |

| C-3, C-5 | ~ 50 |

| N-CH₃ | ~ 40 |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization Mass Spectrometry (EIMS)

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The mass spectrum of cis-1-Methyl-2,6-diphenyl-4-piperidone shows a molecular ion peak [M]⁺ corresponding to its molecular weight. nih.gov

The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for piperidin-4-ones include the loss of the N-methyl group, cleavage of the piperidine ring, and fragmentation of the phenyl substituents. The most abundant ion in the spectrum is referred to as the base peak. For cis-1-Methyl-2,6-diphenyl-4-piperidone, prominent peaks are observed at specific mass-to-charge ratios (m/z).

Key fragments observed in the EIMS of cis-1-Methyl-2,6-diphenyl-4-piperidone include:

| m/z | Relative Intensity | Possible Fragment |

| 265 | Moderate | [M]⁺ (Molecular Ion) |

| 118 | High | [C₈H₈N]⁺ |

| 120 | High | [C₈H₁₀N]⁺ |

| 42 | Base Peak | [C₂H₄N]⁺ |

Note: The relative intensities are approximate and can vary between different instruments.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for compounds that are not sufficiently volatile for gas chromatography-mass spectrometry (GC-MS).

X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal.

Single Crystal X-ray Diffraction for Molecular Geometry Determination

A search of the available scientific literature and crystallographic databases did not yield a specific single crystal X-ray diffraction study for this compound. Therefore, detailed crystallographic data, including unit cell dimensions, bond lengths, and bond angles for this specific compound, are not available. Studies on similar substituted 2,6-diphenylpiperidin-4-one derivatives often show that the piperidine ring adopts a chair conformation with the bulky substituents in equatorial positions to minimize steric strain. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···π interactions, Hydrogen Bonding)

In the absence of a specific crystallographic study for the title compound, this section will discuss the anticipated intermolecular interactions by drawing parallels with structurally similar piperidin-4-ones that have been analyzed via X-ray crystallography.

Hydrogen Bonding:

The primary hydrogen bond acceptor in the molecule is the oxygen atom of the carbonyl group (C=O) on the piperidine ring. This oxygen atom is expected to participate in weak intermolecular C-H···O hydrogen bonds. In these interactions, hydrogen atoms attached to carbon atoms—such as those on the phenyl rings or the piperidine ring's methylene (B1212753) groups—can act as hydrogen bond donors.

For instance, in the crystal structure of the closely related 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471) , centrosymmetric dimers are formed through weak intermolecular C-H···O hydrogen bonds. nih.govresearchgate.net This suggests that a similar dimeric motif, stabilized by C-H···O interactions, could be a key feature in the crystal packing of this compound. The formation of these bonds helps to organize the molecules into a stable, repeating lattice.

Studies on other derivatives, such as 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one , also highlight the prevalence of C-H···O interactions in the solid state, where they contribute to the formation of extensive hydrogen-bonded networks. researchgate.net

C-H···π Interactions:

Another significant non-covalent interaction anticipated in the crystal structure of this compound is the C-H···π interaction. These interactions occur between a C-H bond (acting as a weak donor) and the electron-rich π-system of one of the phenyl rings (acting as an acceptor).

Without experimental data for this compound, a definitive description and tabulated geometric parameters of its intermolecular interactions cannot be provided. However, based on the extensive research on analogous compounds, a crystal structure stabilized by a network of C-H···O hydrogen bonds, likely forming dimeric pairs, and supplemented by C-H···π interactions involving the phenyl rings, is the most probable scenario.

Data Tables

As no specific crystallographic data for this compound is available, a data table for its intermolecular interactions cannot be generated. For illustrative purposes, the following table presents the type of data that would be included if a crystallographic study were available, based on the analysis of related compounds.

Table 1: Hypothetical Intermolecular Interaction Data for this compound (Note: This table is for illustrative purposes only and does not represent experimental data for the title compound.)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |

|---|---|---|---|---|---|

| C-H···O Hydrogen Bonds | |||||

| C(phenyl)-H···O(carbonyl) | 0.93 | 2.50 | 3.40 | 160 | [Symmetry code] |

| C(piperidine)-H···O(carbonyl) | 0.97 | 2.60 | 3.55 | 155 | [Symmetry code] |

| C-H···π Interactions | |||||

| C(phenyl)-H···Cg(phenyl) | 0.93 | 2.75 | 3.60 | 150 | [Symmetry code] |

(Cg refers to the centroid of the phenyl ring)

Q & A

Q. What are the common synthetic routes for 1-Methyl-2,6-diphenylpiperidin-4-one, and how are intermediates characterized?

The compound is synthesized via the Claisen-Schmidt condensation of 1,5-diphenylpenta-1,4-dien-3-one with methylamine, followed by cyclization. Key intermediates are characterized using spectroscopic techniques (e.g., H/C NMR, IR) and mass spectrometry. Gewald reactions may also be employed for functionalized derivatives, with purity confirmed by HPLC or TLC .

Q. How is the conformational analysis of the piperidin-4-one ring performed experimentally?

X-ray crystallography is the gold standard for determining ring puckering. The Cremer-Pople parameters quantify puckering amplitude () and phase angle (), derived from atomic coordinates. For example, deviations from planarity in this compound derivatives are analyzed using least-squares planes and torsion angles .

Q. What chromatographic methods are validated for purity assessment of piperidin-4-one derivatives?

Reverse-phase HPLC with a C18 column is commonly used. Mobile phases often combine methanol and buffer solutions (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) at a 65:35 ratio. System suitability tests include resolution, tailing factor, and theoretical plate counts, as per pharmacopeial guidelines .

Q. How are crystallographic structures of piperidin-4-one derivatives refined and validated?

SHELXL is widely used for small-molecule refinement. Hydrogen atoms are positioned geometrically, and displacement parameters are constrained. Structure validation involves checking R-factors, residual electron density, and adherence to geometric restraints (e.g., bond lengths/angles). PLATON or CHECKCIF identifies symmetry errors or missed twinning .

Advanced Research Questions

Q. How do computational methods like DFT complement experimental data in studying electronic properties?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potentials, and Mulliken charges to predict reactivity. For example, Hirshfeld surface analysis paired with DFT elucidates intermolecular interactions (e.g., C–H···O) in crystal structures, validated against X-ray data .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

Systematic error analysis is critical. For vibrational spectra, scaling factors adjust DFT-calculated frequencies to match experimental IR/Raman. If discrepancies persist, re-examining solvent effects (e.g., PCM models) or conformational sampling (via molecular dynamics) often resolves mismatches .

Q. How are radical scavenging assays (e.g., DPPH) optimized for piperidin-4-one derivatives?

A methanolic DPPH solution (0.1 mM) is incubated with test compounds in the dark. Absorbance at 517 nm is measured, with ascorbic acid as a positive control. Dose-response curves (10–100 µM) determine IC values, validated via triplicate runs and statistical analysis (e.g., ANOVA) .

Q. What advanced crystallographic techniques address twinning or disorder in piperidin-4-one structures?

For twinned crystals, SHELXL’s TWIN/BASF commands refine twin laws and scale factors. Disorder is modeled by splitting atomic sites and refining occupancy ratios. High-resolution data (≤ 0.8 Å) and restraints (SIMU/DELU) improve convergence .

Q. How do researchers design α-glucosidase inhibition assays for structure-activity relationship (SAR) studies?

Enzymatic assays use p-nitrophenyl glucopyranoside as a substrate. Inhibitors are pre-incubated with α-glucosidase (pH 6.8, 37°C), and absorbance at 405 nm quantifies residual activity. IC values are compared against acarbose, with molecular docking (AutoDock Vina) probing binding modes .

Q. What methodologies ensure reproducibility in multi-step syntheses of piperidin-4-one analogs?

Reaction conditions (e.g., solvent, temperature) are rigorously controlled using programmable oil baths. Intermediates are purified via column chromatography (silica gel, hexane/EtOAc gradients) and characterized at each step. Batch-to-batch consistency is verified by H NMR and melting point analysis .

Key Notes

- Data Contradiction Analysis : Discrepancies between computational and experimental results require iterative validation, such as re-optimizing DFT functionals (B3LYP vs. M06-2X) or re-examining crystallographic data for overlooked symmetry .

- Methodological Rigor : Triangulate data from multiple techniques (e.g., XRD, DFT, HPLC) and ensure statistical robustness (p < 0.05, n ≥ 3) in biological assays .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.